1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol
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Overview
Description
1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is an organic compound with the molecular formula C13H18F2O2. This compound is characterized by the presence of two fluorine atoms and a pentyloxy group attached to a phenyl ring, along with an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol typically involves the reaction of 3,5-difluoro-2-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. This reaction forms 3,5-difluoro-2-(pentyloxy)benzaldehyde, which is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3,5-Difluoro-2-(pentyloxy)benzaldehyde or 3,5-Difluoro-2-(pentyloxy)benzoic acid.
Reduction: 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluoro-2-(methoxy)phenyl)ethanol
- 1-(3,5-Difluoro-2-(ethoxy)phenyl)ethanol
- 1-(3,5-Difluoro-2-(butoxy)phenyl)ethanol
Uniqueness
1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs with shorter or longer alkoxy chains
Properties
IUPAC Name |
1-(3,5-difluoro-2-pentoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-3-4-5-6-17-13-11(9(2)16)7-10(14)8-12(13)15/h7-9,16H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYLANPVPAZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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